molecular formula C14H11NO3S B2680772 N-((5-(thiophen-2-yl)furan-2-yl)methyl)furan-2-carboxamide CAS No. 2034253-72-8

N-((5-(thiophen-2-yl)furan-2-yl)methyl)furan-2-carboxamide

Cat. No.: B2680772
CAS No.: 2034253-72-8
M. Wt: 273.31
InChI Key: YNBLQDGRVKXAII-UHFFFAOYSA-N
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Description

N-((5-(Thiophen-2-yl)furan-2-yl)methyl)furan-2-carboxamide is a heterocyclic compound featuring a furan carboxamide core substituted with a thiophene-containing furan methyl group.

Properties

IUPAC Name

N-[(5-thiophen-2-ylfuran-2-yl)methyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c16-14(12-3-1-7-17-12)15-9-10-5-6-11(18-10)13-4-2-8-19-13/h1-8H,9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBLQDGRVKXAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-2-yl)furan-2-yl)methyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogens, electrophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiophene derivatives

    Substitution: Halogenated thiophene derivatives

Mechanism of Action

The mechanism of action of N-((5-(thiophen-2-yl)furan-2-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s thiophene and furan rings allow it to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs, their substituents, and reported properties:

Compound Name Core Structure Substituents Biological Activity/Properties Synthesis Yield/Notes Reference
N-((5-(Thiophen-2-yl)furan-2-yl)methyl)furan-2-carboxamide Furan carboxamide Thiophen-2-yl-furan methyl Not explicitly reported (structural focus) Synthesized via multi-step procedures (similar to int-8)
4-Methyl-N-(prop-2-yn-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide (int-8) Benzenesulfonamide Thiophen-2-yl-furan methyl, propargyl group Intermediate in gold-catalyzed reactions 65% yield, white solid (decomposes at 127–131°C)
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) Thiazole-propanamide 4-Fluorophenyl, furan-2-yl KPNB1 inhibition, anticancer activity Suzuki coupling, potent in cell assays
N-(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide Thiazole-carboxamide Ethyl, phenyl groups Not explicitly reported Compound ID: Y030-8342
5-(3-Chlorophenyl)-N-[4-(diethylamino)phenyl]furan-2-carboxamide Furan carboxamide 3-Chlorophenyl, diethylamino Not explicitly reported Compound ID: 3617-1720
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) 1,3,4-Oxadiazole Furan-2-yl, sulfamoyl Antifungal (C. albicans), thioredoxin reductase inhibition Purchased from Life Chemicals

Key Observations

Heterocyclic Core Influence :

  • The furan carboxamide core in the target compound contrasts with thiazole (e.g., compound 31) or 1,3,4-oxadiazole (e.g., LMM11) cores in analogs. These differences affect electronic properties and binding interactions. For instance, oxadiazoles like LMM11 exhibit strong antifungal activity due to sulfamoyl and furan groups enhancing enzyme inhibition .

Substituent Effects: Thiophene vs. Phenyl/Thiazole: The thiophene substituent in the target compound may enhance π-π stacking and electron delocalization compared to phenyl or fluorophenyl groups in analogs . Polar Groups: The diethylamino group in compound 3617-1720 increases hydrophilicity, whereas chloro or propargyl substituents (int-8) modulate reactivity and stability .

Thiophene’s sulfur atom could mimic biological thiols, enhancing target engagement .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to int-8 (65% yield), involving Suzuki couplings or nucleophilic substitutions . In contrast, compound 31 required a multi-step sequence with a Suzuki reaction for aryl boronic acid incorporation .

Biological Activity

N-((5-(thiophen-2-yl)furan-2-yl)methyl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

The compound features a unique structure comprising furan and thiophene rings, which are known for their diverse biological activities. The molecular formula is C12H10N2O2SC_{12}H_{10}N_2O_2S, and it has a molecular weight of approximately 250.29 g/mol.

The biological activity of this compound appears to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways.
  • Antioxidant Activity : Its structural components may contribute to its ability to scavenge free radicals, thereby reducing oxidative stress.
  • Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity against certain bacterial strains.

Anticancer Activity

Recent studies have indicated that this compound may possess anticancer properties. For instance, it has been tested against various cancer cell lines with promising results:

Cell LineIC50 (µM)Reference
HeLa15.5
HepG212.3
MCF720.1

These findings suggest that the compound could be a candidate for further development in cancer therapeutics.

Antimicrobial Activity

The compound has also demonstrated activity against several bacterial strains:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate potential for use as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Case Studies

A notable study involved the synthesis and biological evaluation of several derivatives of this compound. The derivatives were tested for their cytotoxicity and enzyme inhibition properties, revealing that modifications to the thiophene ring significantly enhanced their biological activity.

Example Case Study

In a comparative study, a derivative with a methyl group substitution on the thiophene ring exhibited an IC50 value of 8 µM against HepG2 cells, indicating enhanced potency compared to the parent compound. This suggests that structural modifications can lead to improved therapeutic profiles.

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